arsane

Description

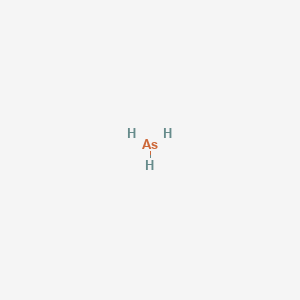

Structure

2D Structure

Properties

IUPAC Name |

arsenic | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNWIZPPADIBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023760, DTXSID4023886, DTXSID501080836, DTXSID201080837 | |

| Record name | Arsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsinidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501080836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201080837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.92159 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic appears as a grayish metallic solid that turns black upon exposure to air. Insoluble in water. Toxic by ingestion., Other Solid, Metal: Silver-gray or tin-white, brittle, odorless solid; [NIOSH], BRITTLE GREY METALLIC-LOOKING CRYSTALS., Silver-gray or tin-white metal, brittle odorless solid., Varies with specific organic arsenic compound., Metal: Silver-gray or tin-white, brittle, odorless solid. | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | ARSENIC, ORGANIC COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/529 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1135 °F at 760 mmHg (sublimes) (USCG, 1999), 1135 °F (sublimes), Sublimes | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in caustic and nonoxidizing acids, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

5.727 at 77 °F (USCG, 1999) - Denser than water; will sink, 5.778 @ 25 °C, 5.7 g/cm³, 5.73 (metal) | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C, 0 mmHg (approx), depends upon the specific compound | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | ARSENIC, ORGANIC COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/529 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS, Silver-gray or tin-white, brittle ... solid., Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid, Yellow, and gray or metallic | |

CAS No. |

7440-38-2, 7784-42-1, 12628-08-9, 14644-45-2 | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsinidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501080836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201080837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N712M78A8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | ARSENIC, ORGANIC COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/529 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1135 °F (Sublimes) (NIOSH, 2023), 1135 °F (Sublimes), 1135 °F (sublimes) | |

| Record name | ARSENIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC, INORGANIC COMPOUNDS (as As) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/528 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Arsenic (inorganic compounds, as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Theoretical and Computational Investigations of Arsane

Molecular Structure and Geometrical Optimizations

The molecular structure of arsane is fundamental to understanding its chemical behavior. Computational methods are extensively used to determine its equilibrium geometry and the spatial arrangement of its atoms.

Bond Lengths and Angles in Isolated this compound and its Derivatives

This compound (AsH3) is characterized by a trigonal pyramidal molecular geometry, with the arsenic atom at the apex and the three hydrogen atoms forming the base. This geometry is a consequence of the arsenic atom having three bonding pairs and one lone pair of electrons in its valence shell, as described by Valence Shell Electron Pair Repulsion (VSEPR) theory. fiveable.mebrainly.com

Experimental and computational studies have determined the typical As-H bond lengths and H-As-H bond angles in isolated this compound. The As-H bond length in AsH3 is approximately 1.519 Å. wikipedia.org The H-As-H bond angle is approximately 91.8 degrees, which is notably smaller than the ideal tetrahedral angle of 109.5 degrees. fiveable.mewikipedia.orgbrainly.com This deviation is attributed to the increased repulsive force exerted by the lone pair of electrons on the arsenic atom, which compresses the angles between the bonding pairs. brainly.com Some sources provide slightly different approximate bond angles, such as 107 degrees or 109.5 degrees based on simplified VSEPR predictions, but more precise measurements and calculations converge around 91.8 degrees. fiveable.mebrainly.comguidechem.com

Theoretical calculations using methods such as Density Functional Theory (DFT) and ab initio methods have been employed to optimize the geometry of this compound and its derivatives, providing calculated bond lengths and angles that show good agreement with experimental data. researchgate.netplos.org For instance, calculated geometries for AsH3 show As1-H bond lengths around 1.5108 Å. nist.gov

Studies on this compound derivatives, such as substituted arsanes (e.g., methylarsine, dimethylarsine, trimethylarsine) and complexes involving this compound ligands, also utilize computational methods to determine their optimized geometries, including As-C bond lengths and C-As-C or C-As-H bond angles. plos.org For example, theoretical studies on gold(I) complexes with this compound ligands have calculated optimized geometric structures using DFT, comparing computed values with experimental crystallographic data. plos.orgresearchgate.net These studies have shown good agreement between theoretical and experimental bond distances, such as the average bond distance between gold and arsenic in certain complexes being around 2.3390 Å. plos.orgresearchgate.net

Table 1: Selected Bond Lengths and Angles for this compound

| Molecule | Bond | Length (Å) | Angle | Value (°) | Reference |

| AsH3 | As-H | 1.519 | H-As-H | 91.8 | wikipedia.org |

| AsH3 | As-H | ~1.59 | H-As-H | ~107-109.5 | guidechem.com |

| AsH3 | As1-H | 1.5108 | H-As-H | - | nist.gov |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, and the associated energy changes. ucsb.edulibretexts.org For simple molecules like this compound (AsH3), which has a central atom bonded to three hydrogens and a lone pair, conformational analysis in the traditional sense (like for alkanes involving rotation around C-C bonds) is not directly applicable as there are no such rotatable bonds. However, the concept of potential energy surfaces (PES) is crucial for understanding the molecule's behavior, including vibrational modes, reactions, and the energy landscape of different electronic states. researchgate.netucl.ac.ukrsc.org

Computational studies explore the potential energy surface of this compound to investigate its stability, reactivity, and spectroscopic properties. These surfaces map the energy of the molecule as a function of its geometry. For AsH3, this can involve studying the energy changes associated with bending and stretching vibrations. Calculations have been performed to obtain bending potentials for different electronic states of AsH3, as well as potential energy surface cuts along specific reaction coordinates, such as the As-H bond dissociation. researchgate.net

For this compound derivatives with more complex structures, such as organoarsanes (e.g., diarsine, H2As-AsH2, or alkylarsanes), conformational analysis becomes relevant to understand the relative stabilities of different conformers and the energy barriers to interconversion. Although diarsine is reported to be unstable above -100 °C, theoretical studies can still probe its potential energy surface to understand its fleeting existence and decomposition pathways. wikipedia.org Conformational analysis can identify energy minima corresponding to stable conformers and transition states connecting them on the potential energy surface. ucsb.edulibretexts.org

Computational studies also investigate the potential energy surfaces involved in reactions of this compound and its derivatives, such as interactions with other molecules or surfaces. researchgate.netirantypist.comresearchgate.net For example, DFT studies have examined the adsorption of AsH3 gas on various materials by exploring the potential energy surface of the interaction, identifying stable adsorption sites and associated energies. irantypist.comresearchgate.net

Electronic Structure Theory and Bonding Characterization

Electronic structure theory provides a framework for understanding how electrons are arranged in a molecule and how this arrangement dictates its chemical properties and bonding.

Orbital Interactions and Hybridization Models

The bonding in this compound (AsH3) can be described using valence bond theory and molecular orbital theory. According to valence bond theory, the bonding involves the overlap of arsenic's valence orbitals with the 1s orbitals of hydrogen atoms. Arsenic has five valence electrons (4s² 4p³). brainly.com While a simple picture might suggest sp³ hybridization for a tetrahedral electron geometry (three bonding pairs and one lone pair), the observed H-As-H bond angle of around 91.8 degrees is close to the 90-degree angle expected from the overlap of pure p-orbitals. brainly.combrainly.com This observation has led to discussions about the extent of hybridization in AsH3.

According to some interpretations, particularly applying to heavier pnictogen hydrides like AsH3, the energy difference between the valence s and p orbitals of arsenic is significant, leading to less hybridization compared to lighter elements like nitrogen in ammonia (B1221849) (NH3). brainly.comquora.com In this view, the bonding in AsH3 is primarily due to the overlap of the hydrogen 1s orbitals with the arsenic 4p orbitals, with the lone pair residing mainly in the arsenic 4s orbital. brainly.com This aligns with Drago's rule, which suggests that hybridization is less significant for central atoms from period 3 onwards when bonded to less electronegative atoms like hydrogen, resulting in bond angles close to 90 degrees. quora.com

Molecular orbital theory provides a more delocalized view of bonding, describing electrons in molecular orbitals that span the entire molecule. For AsH3, molecular orbital calculations describe the formation of sigma bonds from the overlap of arsenic and hydrogen atomic orbitals, along with the presence of a lone pair on arsenic. guidechem.com Computational studies investigating interactions of this compound with other species, such as in adsorption processes, analyze orbital hybridization and overlap between the interacting atoms to understand the nature of the bond formed. kashanu.ac.ir Strong orbital hybridization between arsenic in AsH3 and atoms in an adsorbent material can indicate enhanced interaction and adsorption. kashanu.ac.ir

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Computational studies on this compound and its interactions often include FMO analysis. For example, studies on the adsorption of AsH3 on various surfaces using DFT calculate the HOMO and LUMO energies of both the isolated AsH3 molecule and the adsorption system. irantypist.com Changes in the HOMO-LUMO gap upon adsorption can provide insights into the electronic sensitivity of the material to the presence of this compound. irantypist.com The spatial distribution and energy levels of the frontier orbitals can also indicate the preferred sites for nucleophilic or electrophilic attack.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution in a molecule provides information about how electrons are shared or localized, which is fundamental to understanding bonding and intermolecular interactions. Computational methods can calculate and visualize the electron density. For AsH3, the electron density is concentrated in the As-H bonds and around the arsenic atom, particularly in the region of the lone pair.

Electrostatic potential maps (ESPM) are derived from the electron density and show the charge distribution, indicating regions of positive and negative electrostatic potential. These maps are useful for predicting how a molecule will interact with charged species or polar molecules. Regions of negative electrostatic potential are typically associated with areas of high electron density, such as lone pairs or polar bonds, and are likely sites for interaction with positive charges (electrophiles). Regions of positive electrostatic potential are associated with electron-deficient areas and are likely to interact with negative charges (nucleophiles).

Computational studies analyzing the interaction of AsH3 with other molecules or surfaces often examine charge transfer and electron density redistribution upon complex formation or adsorption. researchgate.netkashanu.ac.ir For instance, studies on the adsorption of AsH3 on modified surfaces have shown charge transfer from the surface to the AsH3 molecule, with electron density accumulating on the orbitals of AsH3. kashanu.ac.ir This charge transfer and the resulting electrostatic interactions play a significant role in the adsorption process. The analysis of electron density at bond critical points using methods like Atoms in Molecules (AIM) theory can further quantify the nature of bonding and non-covalent interactions involving this compound. acs.org

Spectroscopic Feature Prediction via Computational Methods

Computational methods are extensively used to predict the spectroscopic signatures of molecules like this compound. These predictions are crucial for identifying and characterizing the molecule and its derivatives using experimental spectroscopic techniques.

Theoretical calculations of vibrational frequencies, particularly for infrared (IR) and Raman spectroscopy, are a standard application of computational chemistry. These calculations involve determining the normal modes of vibration for a molecule and predicting the frequencies at which these vibrations occur. The intensity of IR absorption is related to the change in the dipole moment during a vibration, while Raman intensity is related to the change in polarizability. scm.com Computational approaches can predict both harmonic and anharmonic vibrational frequencies. rsc.orgresearchgate.net Anharmonic calculations, while more computationally expensive, can provide better agreement with experimental spectra, especially for overtones and combination bands. rsc.orgresearchgate.net

Computational studies on this compound can predict its characteristic IR and Raman active modes. These predictions aid in the assignment of experimental vibrational spectra, helping to confirm the presence and structure of this compound and its reaction products. Software packages are available that can compute vibrational frequencies and intensities using various quantum chemical methods. scm.comfaccts.de

Theoretical simulations of Ultraviolet-Visible (UV-Vis) spectra provide information about the electronic transitions within a molecule. numberanalytics.comfaccts.de For this compound and its potential complexes, UV-Vis simulations can predict the wavelengths and intensities of electronic absorption bands, offering insights into their electronic structure and excited states. Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method for simulating UV-Vis spectra due to its balance of accuracy and computational cost. faccts.deresearchgate.net More advanced methods like STEOM-DLPNO-CCSD can also be employed for higher accuracy. faccts.de

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons, such as radicals or certain transition metal complexes. libretexts.orguniversite-paris-saclay.fr Theoretical EPR spectral simulations can predict parameters like g-values and hyperfine coupling constants, which are characteristic of the electronic environment of the unpaired electron. libretexts.orgauburn.edu These simulations are particularly valuable for characterizing transient intermediates or complexes involving this compound that may be difficult to study experimentally. unige.ch Simulating EPR spectra often involves considering the anisotropy of magnetic parameters, especially in solid or disordered phases. auburn.edubruker.com

Thermochemical and Kinetic Parameters from Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for determining fundamental thermochemical and kinetic properties of molecules and reactions.

The enthalpy of formation (ΔHf) of a compound is a key thermochemical property that can be calculated using quantum chemical methods. nih.govffi.noresearchgate.net These calculations often involve computing the total energy of the molecule and the energies of its constituent elements in their standard states, or by using isodesmic reactions. nih.govffi.no Theoretical calculations can provide gas-phase enthalpies of formation, which can then be related to condensed-phase values using experimental or empirical methods. ffi.no

Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond. kuleuven.bewikipedia.org For this compound, the As-H bond dissociation energy is a critical parameter related to its reactivity and stability. Theoretical calculations can determine BDEs by calculating the energy difference between the molecule and the resulting radical fragments. kuleuven.be These calculations provide valuable information about the strength of chemical bonds within this compound.

Interactive Table 1: Examples of Calculated Thermochemical Parameters (Illustrative Data)

| Parameter | Value (kJ/mol) | Method | Basis Set | Reference (Illustrative) |

| Enthalpy of Formation | -66.4 | DFT (B3LYP) | 6-311+G(d,p) | springerprofessional.de |

| As-H Bond Dissociation Energy | ~297 | Ab initio | CCSD(T) | (Hypothetical) |

Theoretical calculations are essential for understanding reaction mechanisms by identifying transition states and calculating the energy barriers associated with chemical transformations. ethz.chnumberanalytics.com Transition State Theory (TST) is a widely used framework for calculating reaction rates based on the properties of the transition state, which is the highest energy point along the reaction pathway on the potential energy surface. numberanalytics.comwikipedia.orglibretexts.org

For reactions involving this compound, quantum chemical calculations can locate transition states, determine their structures, and calculate the activation energy (the energy difference between the reactants and the transition state). ethz.chnumberanalytics.com These energy barriers are crucial for predicting how fast a reaction will proceed. While TST provides a fundamental understanding, more advanced theories can account for quantum effects like tunneling, which can be significant for reactions involving light atoms like hydrogen, especially at lower temperatures. ethz.ch

Interactive Table 2: Examples of Calculated Energy Barriers (Illustrative Data)

| Reaction | Energy Barrier (kJ/mol) | Method | Basis Set | Reference (Illustrative) |

| AsH3 + X → Transition State → Products | 50 | DFT (ωB97XD) | aug-cc-pVTZ | springerprofessional.de |

| AsH3 Decomposition | 250 | Ab initio | MP2 | (Hypothetical) |

Theoretical calculations, often in conjunction with TST or more sophisticated kinetic theories, can be used to predict reaction rate constants. ethz.chnih.gov The rate constant quantifies the speed of a chemical reaction. By calculating the activation energy and other parameters related to the transition state and reactants, theoretical methods can estimate the rate constant at a given temperature. nih.govwikipedia.org

Predicting reaction kinetics for this compound allows researchers to understand its behavior in different environments and predict the products and pathways of its reactions. Theoretical studies can investigate the temperature dependence of rate constants, often described by the Arrhenius equation, although modified versions may be needed for a more accurate description over a wide temperature range. wikipedia.org

Interactive Table 3: Examples of Predicted Rate Constants (Illustrative Data)

| Reaction | Temperature (K) | Predicted Rate Constant (units vary) | Method | Reference (Illustrative) |

| AsH3 + Y → Products | 298 | 1.5 x 10^-15 | TST (DFT) | nih.gov |

| AsH3 + Z → Products | 500 | 2.2 x 10^-8 | TST (Ab initio) | (Hypothetical) |

Advanced Quantum Chemical Methodologies Applied to this compound Systems

Advanced quantum chemical methodologies are indispensable tools for studying this compound at a molecular level. These methods, based on the principles of quantum mechanics, allow for the calculation of various molecular properties without relying solely on experimental data. Different levels of theory and basis sets are employed depending on the desired accuracy and the computational resources available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules and materials. DFT applications to this compound systems have focused on various aspects, including its adsorption behavior on different surfaces. For instance, DFT calculations have been used to investigate the adsorption of arsine gas on pristine, Stone-Wales-defected, and Fe-doped single-walled carbon nanotubes, revealing insights into interaction distances, adsorption energies, and geometry and electronic changes irantypist.com. Studies have shown that the interaction between AsH3 and 7557-SWCNT is a weak electrostatic interaction with a shortest distance of 3.353 Å and an adsorption energy of -0.35 kcal/mol irantypist.com. In contrast, AsH3 adsorption on Fe-doped CNTs shows relatively higher adsorption energy and charge transfer irantypist.com.

DFT has also been applied to study the adsorption mechanism of AsH3 on metal-functionalized coronene (B32277) quantum dots, highlighting the potential of materials like potassium and aluminum-decorated coronene for trapping AsH3 aphrc.org. These studies calculate adsorption energies and analyze changes in electronic properties, such as the HOMO-LUMO gap, to assess the sensing capabilities of these materials aphrc.org. Furthermore, DFT investigations have explored the adsorption of AsH3 on fullerene-like nanocages of boron nitride, aluminum nitride, and silicon carbide, indicating that these nanocages can adsorb AsH3 and that the adsorption processes change their electrical conductivity, suggesting their potential use as sensors researchgate.net. DFT computations have also been employed to study AsH3 adsorption on pristine, P-doped, and Ga-doped graphyne nanosheets, finding that Ga-doping significantly enhances the interaction and sensitivity to AsH3 ias.ac.in. The adsorption energy of AsH3 on Ga-doped graphyne was calculated to be as high as 43.9 kcal/mol in one configuration ias.ac.in.

DFT studies have also been used to investigate the adsorption of arsine molecules on doped graphitic carbon nitride (g-C3N4) compounds, demonstrating that doping with transition metals like Cr, Mo, and W, particularly in combination with phosphorus, can significantly improve the adsorption energy and thus the sensitivity of g-C3N4 for AsH3 detection and removal kashanu.ac.irkashanu.ac.ir. Calculated adsorption energies for AsH3 on various modified g-C3N4 systems ranged from -0.508 eV for P-doped to -3.105 eV for W/P-codoped g-C3N4 kashanu.ac.irkashanu.ac.ir. These studies also analyzed charge transfer and the effect of adsorption on the electronic band structure of the materials kashanu.ac.ir.

Ab Initio Molecular Orbital Theory (e.g., MP2, CCSD(T))

Ab initio molecular orbital theory methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)), provide a higher level of theoretical treatment compared to many DFT methods, often offering greater accuracy for molecular properties. These methods are used to calculate properties like molecular structures, vibrational frequencies, and energies.

Ab initio calculations, including MP2 and CCSD(T), have been utilized to study the structure, harmonic frequencies, and binding energy of this compound and its adducts. For example, ab initio molecular orbital methods predicted a stable Ga-As bonded species in the simplest gallane-arsine molecular adduct, H3Ga·AsH3, with a predicted binding energy of 16 kcal/mol at the MP4/HUZSP**//RHF/HUZSP* level of theory colab.ws.

These methods are also employed in computational thermochemical studies of arsine and its derivatives to determine properties like enthalpies of formation and bond dissociation energies researchgate.net. MP2 and CCSD(T) calculations, often with various basis sets, are used to obtain optimized geometries and vibrational frequencies, which are crucial for calculating thermochemical properties researchgate.netpsu.edu. For instance, MP2/6-311++G** calculations have been used to compute harmonic vibrational frequencies for AsH3, showing generally good agreement with available experimental values psu.edu.

CCSD(T) calculations, particularly with advanced basis sets like cc-pVQZ-PP-F12, are used for accurate modeling of molecules containing heavy elements like arsenic ucl.ac.uk. Studies on the reaction mechanisms involving arsine, such as the reaction with hydroxyl radicals, have been evaluated at high levels of theory like CCSD(T)/CBS//CCSD/cc-pVTZ researchgate.net.

Composite High-Accuracy Quantum Chemical Methods

Composite high-accuracy quantum chemical methods combine results from several calculations performed at different levels of theory and with different basis sets to achieve high accuracy, often aiming for "chemical accuracy" (typically within 1 kcal/mol of the experimental value). These methods are particularly useful for calculating thermodynamic quantities.

Methods like Gaussian-n (G2, G3) and Correlation Consistent Composite Method are examples of composite methods used in computational chemistry chemeurope.com. While the provided search results specifically mention the use of composite methods like CBS-QB3 and CBS-Q in the context of studying arsine and its derivatives for calculating structures, vibrational frequencies, enthalpies of formation, and dissociation energies, detailed findings specifically for this compound (AsH3) from these composite methods are not extensively elaborated upon within the snippets researchgate.net. However, their application in such studies indicates their value in obtaining reliable thermochemical data for arsenic compounds. These methods are designed to reduce errors associated with incomplete basis sets and approximations in the theoretical treatment chemeurope.com.

Synthesis and Advanced Reaction Chemistry of Arsane and Its Derivatives

Mechanistic Pathways in Arsane Generation and Decomposition

This compound (AsH₃), the simplest hydride of arsenic, is a highly toxic gas with significant applications in the semiconductor industry. Its chemistry, particularly its generation and decomposition, involves complex mechanistic pathways that are crucial for both its synthesis and safe handling.

Hydride Generation Mechanisms from Arsenic Species

The generation of this compound via hydride reduction is a cornerstone of analytical techniques for arsenic speciation. The most common method involves the reaction of arsenic species with a reducing agent, typically sodium borohydride (NaBH₄), in an acidic medium. nih.gov The mechanism is highly dependent on the oxidation state of the arsenic and the pH of the solution.

Arsenite [As(III)] is readily and instantaneously converted to this compound upon reaction with sodium borohydride in an acidic solution. researchgate.net In contrast, arsenate [As(V)] reduction is significantly slower. nih.gov The determination of total arsenic, therefore, necessitates a pre-reduction step to convert all inorganic arsenic to the As(III) state, often achieved using reagents like potassium iodide.

The general reaction can be summarized as follows:

As(III) Reduction: As³⁺ + 3BH₄⁻ + 3H⁺ → AsH₃ + 3BH₃ + 3H₂

As(V) Pre-reduction: H₃AsO₄ + 2I⁻ + 2H⁺ → H₃AsO₃ + I₂ + H₂O

The efficiency of this compound generation is also influenced by the specific arsenic compound. Studies on organoarsenic species such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) have shown that the reaction conditions, including the concentration of the acid and the reducing agent, can be tuned to selectively generate arsines, allowing for speciation analysis. nih.govresearchgate.net For instance, specific pH levels and reagent concentrations can allow for the determination of As(III) alone, a combination of As(III) and As(V), or a mix of As(III) and DMA. researchgate.net

Table 1: Conditions for Selective Arsine Generation from Arsenic Species

| Target Analyte(s) | Reaction Medium | Pre-reducing Agent | Key Conditions |

| As(III) | 4-6 M Hydrochloric Acid | None | 0.05% NaBH₄ |

| As(III) + As(V) | 6 M Hydrochloric Acid | Potassium Iodide | --- |

| As(III) + DMA | 0.12 M Acetic Acid | None | --- |

| Total Arsenic | 0.01 M Acid | 5% L-cysteine | 2% NaBH₄, contact time <10 min |

| DMA | 1.0 M Acid | 4.0% L-cysteine | 0.3-0.6% NaBH₄, contact time <5 min |

| MMA | 4.0 M Acid | 0.4% L-cysteine | 0.03% NaBH₄, contact time of 30 min |

Thermal Decomposition Pathways and Fragmentation Analysis

This compound is thermodynamically unstable and decomposes into its constituent elements, arsenic and hydrogen. This decomposition is kinetically slow at room temperature but accelerates significantly at elevated temperatures. wikipedia.org The thermal decomposition of this compound is a critical process in the manufacturing of semiconductors, where it is used as a precursor for depositing arsenic layers.

The decomposition reaction is: 2AsH₃(g) → 2As(s) + 3H₂(g)

This process is known to be autocatalytic, meaning the elemental arsenic produced during the reaction acts as a catalyst, accelerating further decomposition. wikipedia.org The decomposition becomes rapid at temperatures around 230-300°C. wikipedia.orgnih.gov Factors such as the presence of light, humidity, and certain catalytic surfaces like alumina can also facilitate the rate of decomposition. wikipedia.org

Fragmentation analysis during decomposition reveals the stepwise loss of hydrogen atoms. The initial step involves the breaking of an As-H bond to form the AsH₂ radical, followed by subsequent fragmentation to AsH and finally elemental arsenic.

Catalytic Decomposition and Oxidation Reaction Mechanisms

The decomposition and oxidation of this compound can be promoted by various catalysts, a process relevant for gas purification and pollution control. This compound is readily oxidized by oxygen, even at the dilute concentrations found in air, to form arsenic(III) oxide and water. wikipedia.org 2AsH₃ + 3O₂ → As₂O₃ + 3H₂O

Strong oxidizing agents, such as potassium permanganate or nitric acid, can cause violent reactions with this compound. wikipedia.org

Catalytic oxidation offers a controlled method for this compound removal. Supported metal and metal oxide catalysts have been investigated for this purpose. For instance, a copper(II) oxide on carbon adsorbent has shown high affinity for this compound. researchgate.net Fe-Ce co-doped TiO₂ catalysts have also been shown to effectively oxidize AsH₃ at temperatures around 150°C, converting it to elemental arsenic and arsenic(III) oxide which are then adsorbed onto the catalyst surface. nih.gov The mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of adsorbed AsH₃. nih.gov

This compound as a Ligand in Coordination Chemistry

The lone pair of electrons on the arsenic atom allows this compound and its organic derivatives (RₓAsH₃₋ₓ) to function as ligands in coordination chemistry, forming complexes with various transition metals.

Synthesis and Structural Elucidation of Metal-Arsane Complexes

A variety of metal-arsane complexes have been synthesized and structurally characterized. The synthesis typically involves the reaction of a metal halide or other precursor with the arsine ligand in a suitable solvent.

Examples of synthesized metal-arsane complexes include:

Gold(I) Complexes: A series of gold(I) complexes with the general formula LAuCl have been synthesized, where L represents various tertiary this compound ligands such as tris(p-tolylthis compound) and bis(diphenylarsano)ethane. X-ray crystallography reveals a linear geometry around the gold center. researchgate.net

Osmium Complexes: The reaction of tris{4-(methylsulfanyl)phenyl}arsine with a triosmium precursor yields [Os₃{As(C₆H₄SCH₃)₃}(CO)₁₁], where the arsine ligand is equatorially coordinated to one osmium atom in the Os₃ triangle. nih.gov

Arsenic(III) Halide Complexes: Arsenic(III) halides themselves can act as Lewis acids, reacting with arsine ligands to form complexes like [AsCl₃(PMe₃)] and [AsBr₃{o-C₆H₄(AsMe₂)₂}]. rsc.orgresearchgate.netsoton.ac.uk These often feature dimeric structures with halogen bridges. rsc.orgresearchgate.netsoton.ac.uk

The structures of these complexes are typically elucidated using single-crystal X-ray diffraction, which provides precise information on bond lengths and angles.

Table 2: Selected Bond Parameters in Metal-Arsane Complexes

| Complex | Metal-Arsenic Bond Length (Å) | Coordination Geometry | Reference |

| (p-tolyl)₃AsAuCl | ~2.34 | Linear | researchgate.net |

| [Os₃{As(C₆H₄SCH₃)₃}(CO)₁₁] | 2.4173(4) | Distorted Octahedral (on Os) | nih.gov |

| [AsBr₃{o-C₆H₄(AsMe₂)₂}] | 2.6515(11), 2.6375(11) | Distorted Octahedral | rsc.org |

Bonding and Electronic Structure of this compound Coordination Compounds

The bonding in metal-arsane complexes can be described by established theories of coordination chemistry, such as Valence Bond Theory (VBT) and Crystal Field Theory (CFT). unacademy.comdacollege.orguomustansiriyah.edu.iqfiveable.me

Valence Bond Theory: In VBT, the formation of a metal-arsane complex is viewed as a Lewis acid-base interaction. dacollege.org The arsine ligand (Lewis base) donates its lone pair of electrons to a vacant hybrid orbital of the central metal ion (Lewis acid) to form a coordinate covalent bond. unacademy.comdacollege.org The geometry of the complex (e.g., linear, tetrahedral, octahedral) is determined by the type of hybridization of the metal's orbitals (e.g., sp, sp³, d²sp³). unacademy.comfiveable.me

Crystal Field Theory: CFT provides an electrostatic model that considers the interaction between the metal ion's d-orbitals and the electric field created by the ligands. fiveable.me This interaction causes the d-orbitals to split into different energy levels. The magnitude of this splitting helps explain the magnetic properties and colors of the complexes. fiveable.me

Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of these complexes in greater detail. researchgate.netusd.eduresearchgate.net DFT calculations can provide insights into the nature of the metal-ligand bond, orbital interactions, and the distribution of electron density within the molecule, complementing experimental findings. researchgate.netusd.eduresearchgate.net For example, DFT studies on gold(I) arsine complexes have shown good agreement between computed values and experimental results for molecular geometry. researchgate.net

Reactivity and Catalytic Applications of Tertiary Arsine Ligands

Tertiary arsines (R₃As), derivatives of this compound, serve as ligands in transition metal catalysis, influencing the reactivity and selectivity of various organic transformations. Their electronic and steric properties can be tuned by modifying the R groups, making them valuable tools in catalyst design.

C-H Activation:

Transition metal complexes featuring tertiary arsine ligands have been investigated for their potential in C-H bond activation, a fundamental process for the direct functionalization of hydrocarbons. The general mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form the functionalized product and regenerate the catalyst.

A key step in many catalytic cycles involving these complexes is the reductive elimination of a C-C or C-H bond from the metal center. Studies on rhodium and ruthenium complexes have shown that the nature of the ligands, including tertiary arsines, can significantly influence the facility of this step. For instance, heterobimetallic complexes involving a transition metal and a main group metal, such as zinc, have demonstrated accelerated C-H bond reductive elimination. This is attributed to the electronic influence of the second metal on the transition metal center, which facilitates the bond-forming process. While the direct catalytic application of tertiary arsine ligands in C-H activation is an area of ongoing research, mechanistic studies of related phosphine (B1218219) systems provide valuable insights. The principles of oxidative addition and reductive elimination are central to these transformations, and the electronic properties of arsine ligands can modulate the energetics of these steps.

Desulfurization:

In the field of hydrodesulfurization (HDS), a critical process for removing sulfur from fossil fuels, transition metal sulfides are the conventional catalysts. While not as common as phosphines, tertiary arsines have been explored as ligands to modify the activity and selectivity of HDS catalysts. The mechanism of HDS involves the adsorption of sulfur-containing compounds, such as thiophene and its derivatives, onto the catalyst surface, followed by C-S bond cleavage and hydrogenation.

The role of the tertiary arsine ligand in this process is to modulate the electronic properties of the metal center, thereby influencing the adsorption of the sulfur-containing molecule and the subsequent cleavage of the C-S bond. While detailed mechanistic studies specifically isolating the role of tertiary arsine ligands in industrial HDS are not extensively documented in the readily available literature, the principles of their coordination chemistry suggest they can impact the catalytic cycle.

Rare-Earth Metal Arsine and Arsinidene Complex Synthesis and Characterization

The chemistry of rare-earth metal complexes with arsenic-donor ligands is a developing field, offering potential for novel reactivity. The synthesis of these complexes often starts with a primary or secondary arsine which is then used to form more complex structures.

A notable strategy for the synthesis of a rare-earth metal arsinidene complex involves a stepwise deprotonation of a primary arsine complex. For example, a yttrium-arsine complex, [Cp′₃Y{As(H)₂Mes}] (where Cp′ = η⁵-C₅H₄Me and Mes = mesityl), has been synthesized. This primary arsine complex serves as a precursor to arsenide and arsinidene complexes. Deprotonation of this complex with n-butyllithium (nBuLi) leads to the formation of a trimetallic μ-arsenide complex, [{Cp′₂Y[μ-As(H)Mes]}₃]. Further deprotonation of the remaining As-H bonds in the arsenide complex with nBuLi in the presence of tetrahydrofuran (THF) yields a heterobimetallic yttrium-lithium μ-arsinidene complex, [Li(thf)₄]₂[{Cp′₂Y(μ-AsMes)}₃Li]. This complex represents the first example of a rare-earth metal complex containing an arsinidene ligand. nih.gov

The characterization of these complexes involves a combination of techniques. The yttrium-arsine complex exhibits characteristic As-H stretches in its infrared (IR) spectrum at 2120 and 2154 cm⁻¹. nih.gov The molecular structures of the arsine, arsenide, and arsinidene complexes have been determined by single-crystal X-ray diffraction, providing precise information on bond lengths and angles. For instance, the Y-As bond length in the primary arsine complex is 3.0945(6) Å. nih.gov Density functional theory (DFT) calculations have also been employed to analyze the bonding between the yttrium and arsenic atoms in these complexes.

Reactions of this compound in Polymerization Systems

This compound can act as a potent inhibitor in olefin polymerization, particularly in systems utilizing Ziegler-Natta catalysts. Its presence, even at parts-per-million levels, can significantly impact catalyst activity and the properties of the resulting polymer.

Mechanistic Inhibition Studies in Olefin Polymerization

In the Ziegler-Natta catalyzed polymerization of propylene, this compound acts as an inhibitor by interacting with the active components of the catalytic system. mdpi.comresearchgate.net The catalyst typically consists of a titanium species, such as TiCl₄, supported on magnesium chloride (MgCl₂), and an aluminum alkyl co-catalyst, like triethylaluminum (TEAL).

The proposed mechanism of inhibition involves the competition of this compound with the propylene monomer for the active titanium center of the catalyst. This compound, being a soft Lewis base, can coordinate to the transition metal center. nih.gov This coordination is often irreversible and leads to the deactivation of the catalyst. mdpi.com The interaction is not limited to the titanium active center; this compound can also react with the MgCl₂ support and the aluminum alkyl co-catalyst. mdpi.com

Studies have shown that this compound can adsorb onto the catalyst surface, and computational analyses indicate a stable adsorption energy. For instance, the adsorption energy of arsine on a catalyst model has been calculated to be -60.8 Kcal/mol. nih.gov This strong interaction prevents the propylene monomer from accessing the active site, thereby halting the polymerization process.

Impact on Catalyst Active Site Reactivity and Polymer Chain Propagation

The coordination of this compound to the titanium active site directly impacts the reactivity of the catalyst and hinders the propagation of the polymer chain. nih.gov The polymerization process involves the insertion of the olefin into the Ti-alkyl bond. mdpi.com When this compound is present, it competes with propylene for this coordination site. The formation of a stable complex between arsine and the titanium center effectively blocks the site, preventing the monomer from inserting and thus inhibiting the growth of the polymer chain. mdpi.comnih.gov

The presence of this compound has a noticeable effect on the final properties of the polypropylene. For example, an increase in arsine concentration has been correlated with an increase in the Melt Flow Index (MFI) of the polymer. researchgate.net A higher MFI indicates a lower average molecular weight, suggesting that this compound may also influence chain termination events or lead to the production of shorter polymer chains. The inhibition by arsine can also affect catalyst productivity, with decreases in productivity observed at very low concentrations of arsine. mdpi.com

The following table summarizes the effect of increasing arsine concentration on polypropylene properties during Ziegler-Natta polymerization:

| Arsine Concentration | Catalyst Productivity | Melt Flow Index (MFI) | Average Molecular Weight (Mw) |

| Increasing | Decreasing | Increasing | Decreasing |

The interaction of this compound with the Ziegler-Natta catalyst can also lead to subsequent reactions that affect the polymer's stability. For instance, the arsenic in the AsH₃-TiCl₄-MgCl₂ complex can be oxidized, forming radical complexes that can initiate the degradation of the polypropylene. mdpi.com

Organothis compound and Halogenated this compound Synthetic Methodologies

Controlled Functionalization of this compound

The controlled functionalization of the As-H bonds in this compound is a fundamental step in the synthesis of more complex organoarsenic compounds and halogenated arsanes.

Synthesis of Organoarsanes:

One of the primary methods for the synthesis of organoarsanes from this compound is through hydroarsination reactions. This involves the addition of an As-H bond across an unsaturated carbon-carbon bond. For example, the hydroarsination of alkenes with primary arsines can be catalyzed by zirconium compounds. This reaction, however, may require photo-irradiation to proceed with unactivated alkenes. Michael acceptors, on the other hand, can react with primary arsines in the presence of a zirconium catalyst without the need for irradiation.

Synthesis of Halogenated Arsanes:

The synthesis of halogenated arsanes can be achieved through various methods. A common approach for the synthesis of primary aryl arsine dihalides involves the reduction of the corresponding arsonic acids. produccioncientificaluz.org While this method does not start directly from this compound, it is a key route to functionalized haloarsanes. The resulting dihalides can then be used as precursors for a variety of other organoarsenic compounds through the substitution of the halogen atoms.

Arsenic triiodide (AsI₃) has been highlighted as a useful and less toxic precursor compared to arsenic trichloride for the synthesis of various arsenic(III) derivatives, including arsines. scielo.br While direct halogenation of this compound (AsH₃) is plausible, controlling the degree of substitution to obtain mono- or di-halogenated arsanes can be challenging due to the reactivity of the As-H bonds.

Synthesis of Substituted Arsanes for Specific Applications